Ethyl 1-methyl-1H-indole-3-carboxylate
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Overview
Description
Ethyl 1-methyl-1H-indole-3-carboxylate: is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions:
Palladium-Catalyzed Heterocyclization: This method involves the use of palladium catalysts to facilitate the intramolecular oxidative coupling of anilines, leading to the formation of indole derivatives.
Microwave-Assisted Synthesis: This approach uses microwave irradiation to accelerate the reaction between 2-iodoaniline and ethyl acetoacetate sodium salt in the presence of copper iodide, resulting in the formation of ethyl 1-methyl-1H-indole-3-carboxylate.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems are common in industrial settings to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Oxo derivatives.
Reduction: Reduced indole derivatives.
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
Ethyl 1-methyl-1H-indole-3-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 1-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication .
Comparison with Similar Compounds
Ethyl 1-methyl-1H-indole-3-carboxylate can be compared with other indole derivatives such as:
Ethyl 2-methylindole-3-carboxylate: Similar in structure but with a different substitution pattern, leading to distinct biological activities.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral properties.
1-oxo-3-methyl-1,2,3,4-tetrahydrocarbazole: A product of Fischer indole synthesis with unique chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
I
Properties
Molecular Formula |
C12H13NO2 |
---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
ethyl 1-methylindole-3-carboxylate |
InChI |
InChI=1S/C12H13NO2/c1-3-15-12(14)10-8-13(2)11-7-5-4-6-9(10)11/h4-8H,3H2,1-2H3 |
InChI Key |
IBJWUHMVFHWYQO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(C2=CC=CC=C21)C |
Origin of Product |
United States |
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